Lithium, (3-methyl-1,1-diphenylpentyl)-
Description
Lithium, (3-methyl-1,1-diphenylpentyl)- is an organolithium compound characterized by a pentyl backbone substituted with a methyl group at the third carbon and two phenyl groups at the first carbon. Structurally, the lithium atom is bonded to the terminal carbon of this branched alkyl chain. Organolithium reagents like this are pivotal in synthetic organic chemistry due to their strong basicity and nucleophilicity, enabling reactions such as deprotonation, alkylation, and polymerization .
The compound’s nomenclature follows IUPAC rules, where substituents are prioritized based on position and complexity. The "3-methyl-1,1-diphenylpentyl" designation ensures clarity in describing the branching and aromatic substitution, critical for differentiating it from analogs .
Properties
IUPAC Name |
lithium;(3-methyl-1-phenylpentyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21.Li/c1-3-15(2)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15H,3,14H2,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMHJZVLKKDTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC(C)C[C-](C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455875 | |
| Record name | Lithium, (3-methyl-1,1-diphenylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66014-41-3 | |
| Record name | Lithium, (3-methyl-1,1-diphenylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, (3-methyl-1,1-diphenylpentyl)- typically involves the reaction of 3-methyl-1,1-diphenylpentyl chloride with lithium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen in the air.
Industrial Production Methods
On an industrial scale, the production of Lithium, (3-methyl-1,1-diphenylpentyl)- follows similar principles but is optimized for larger quantities. The process involves the use of high-purity lithium metal and rigorous control of reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with continuous monitoring of temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
Lithium, (3-methyl-1,1-diphenylpentyl)- undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Nucleophilic Substitution: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Deprotonation: It can deprotonate weak acids to form corresponding lithium salts.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form alcohols.
Alkyl Halides: Reacts with alkyl halides in the presence of a polar aprotic solvent to form new carbon-carbon bonds.
Weak Acids: Reacts with weak acids such as alcohols and amines to form lithium salts.
Major Products Formed
Alcohols: From the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: From the reaction with alkyl halides.
Lithium Salts: From the reaction with weak acids.
Scientific Research Applications
Lithium, (3-methyl-1,1-diphenylpentyl)- has several applications in scientific research:
Organic Synthesis: Used as a strong nucleophile and base in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: Used in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of Lithium, (3-methyl-1,1-diphenylpentyl)- involves its strong nucleophilic and basic properties. The lithium atom in the compound is highly electropositive, making the carbon-lithium bond highly polarized. This polarization enhances the nucleophilicity of the carbon atom, allowing it to attack electrophilic centers in other molecules. The compound can also act as a strong base, deprotonating weak acids to form lithium salts.
Comparison with Similar Compounds
Structural and Electronic Features
Organolithium compounds vary significantly in reactivity and stability based on substituents. A comparative analysis of structurally related compounds is provided below:
| Compound | Structure Highlights | Basicity (pKa) | Stability in THF | Key Applications |
|---|---|---|---|---|
| Lithium, (3-methyl-1,1-diphenylpentyl)- | Branched pentyl with methyl and two phenyl groups | ~45–50 (est.) | High | Stereoselective synthesis |
| n-Butyllithium (n-BuLi) | Linear butyl chain | ~50 | Moderate | Bulk deprotonation, initiation |
| tert-Butyllithium (t-BuLi) | Highly branched tert-butyl group | ~53 | Very High | Deprotonation of strong acids |
| Phenyllithium (PhLi) | Aromatic phenyl group | ~43 | Low | Aromatic alkylation |
Key Observations :
Reactivity and Solubility
- Reactivity : The compound’s branched structure limits its utility in reactions requiring rapid kinetics (e.g., polymerization initiation) but makes it ideal for controlled, stereoselective additions. For example, it may outperform n-BuLi in asymmetric synthesis where steric control is critical.
- Solubility: Like most organolithium reagents, it is highly soluble in nonpolar solvents (e.g., hexane) and ethereal solvents (e.g., THF). The phenyl groups may improve solubility in aromatic solvents compared to alkyllithium compounds .
Limitations
- Cost and Synthesis: The multi-step synthesis involving phenyl and methyl substitutions increases production costs compared to simpler organolithium reagents.
- Reactivity Trade-offs : High stability may necessitate elevated temperatures for certain reactions, limiting energy efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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